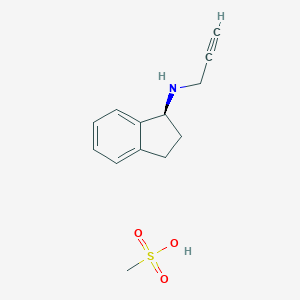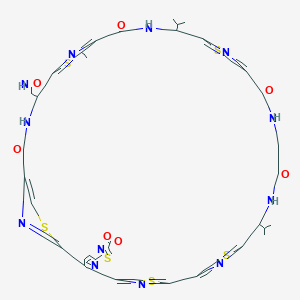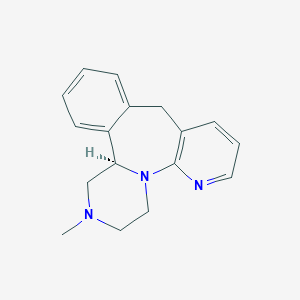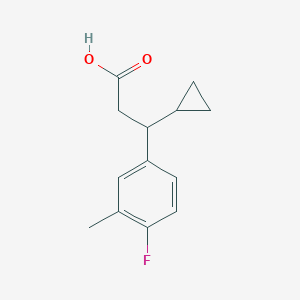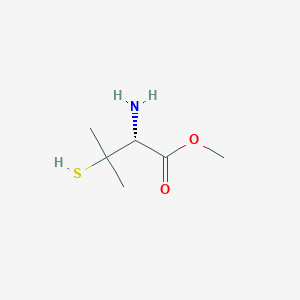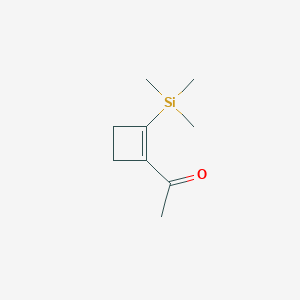
1-(2-Trimethylsilylcyclobuten-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Trimethylsilylcyclobuten-1-yl)ethanone is a compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications. This compound is a cyclobutene derivative that has a trimethylsilyl group attached to it, which gives it a high degree of stability and reactivity.
作用机制
The mechanism of action of 1-(2-Trimethylsilylcyclobuten-1-yl)ethanone is not well understood, but it is believed to act as a nucleophile in chemical reactions. The trimethylsilyl group attached to the cyclobutene ring provides a high degree of stability and reactivity, which allows the compound to undergo a variety of chemical reactions.
生化和生理效应
There is limited research on the biochemical and physiological effects of 1-(2-Trimethylsilylcyclobuten-1-yl)ethanone. However, it has been shown to have low toxicity and is not considered to be mutagenic or carcinogenic.
实验室实验的优点和局限性
The advantages of using 1-(2-Trimethylsilylcyclobuten-1-yl)ethanone in lab experiments include its high degree of stability and reactivity, which make it a valuable building block for the synthesis of more complex organic molecules. Additionally, this compound has low toxicity and is easy to handle in the lab. The limitations of using this compound include its high cost and limited availability.
未来方向
There are several future directions for the study of 1-(2-Trimethylsilylcyclobuten-1-yl)ethanone. One area of research is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, this compound could be used as a building block for the synthesis of new materials with unique properties, such as polymers or nanoparticles. Finally, further research is needed to understand the mechanism of action of this compound and its potential applications in the field of organic chemistry.
合成方法
The synthesis of 1-(2-Trimethylsilylcyclobuten-1-yl)ethanone involves the reaction of cyclobutene with trimethylsilyl chloride in the presence of a Lewis acid catalyst. The reaction proceeds via a Friedel-Crafts type mechanism, where the trimethylsilyl chloride acts as an electrophile and the cyclobutene acts as a nucleophile. The resulting compound is then purified using standard organic chemistry techniques, such as column chromatography or recrystallization.
科学研究应用
1-(2-Trimethylsilylcyclobuten-1-yl)ethanone has been studied extensively in the field of organic chemistry due to its unique chemical properties. This compound can undergo a variety of chemical reactions, such as Diels-Alder reactions, Michael additions, and Wittig reactions, which make it a valuable building block for the synthesis of more complex organic molecules. Additionally, this compound has been used as a precursor for the synthesis of natural products, such as the sesquiterpene (-)-cubenol.
属性
CAS 编号 |
143370-56-3 |
|---|---|
产品名称 |
1-(2-Trimethylsilylcyclobuten-1-yl)ethanone |
分子式 |
C9H16OSi |
分子量 |
168.31 g/mol |
IUPAC 名称 |
1-(2-trimethylsilylcyclobuten-1-yl)ethanone |
InChI |
InChI=1S/C9H16OSi/c1-7(10)8-5-6-9(8)11(2,3)4/h5-6H2,1-4H3 |
InChI 键 |
GIEVYCDCOSWCGL-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(CC1)[Si](C)(C)C |
规范 SMILES |
CC(=O)C1=C(CC1)[Si](C)(C)C |
同义词 |
Ethanone, 1-[2-(trimethylsilyl)-1-cyclobuten-1-yl]- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



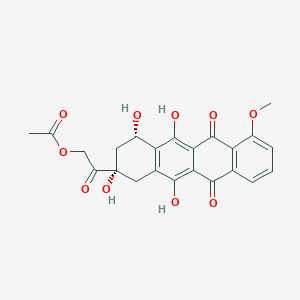
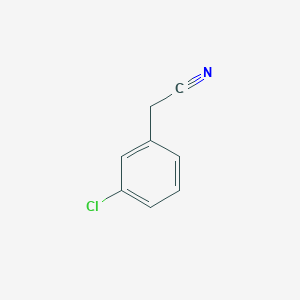
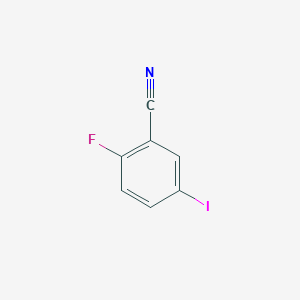

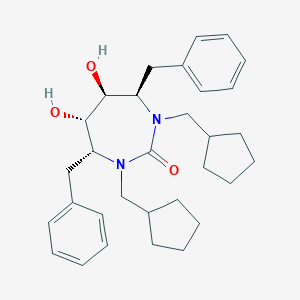
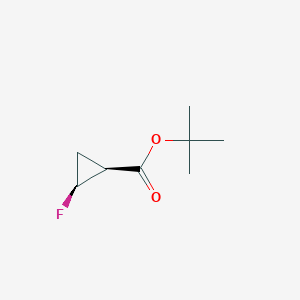

![1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128499.png)
![3-Phenylpropionic acid, 5-methoxy-2-[2,3-dimethoxyphenyl]-](/img/structure/B128500.png)
